1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine
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Overview
Description
1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C11H13N3. It belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with phenylhydrazine in ethanol. This reaction typically yields a mixture of regioisomeric pyrazoles, which can be separated through chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed four-component coupling reactions. These reactions utilize a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide under ambient pressure to produce the desired pyrazole derivative .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,5-dimethyl-4-(3-methyl-benzylidene)-amino-2-phenyl-1,2-dihydro-pyrazol-3-one
- 1,5-diphenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
847453-90-1 |
---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.2 |
Purity |
0 |
Origin of Product |
United States |
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